molecular formula C5H8O2 B1431856 1-(Oxetan-3-yl)ethan-1-one CAS No. 1507872-90-3

1-(Oxetan-3-yl)ethan-1-one

Cat. No.: B1431856
CAS No.: 1507872-90-3
M. Wt: 100.12 g/mol
InChI Key: HQHMVIUGJYTFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxetan-3-yl)ethan-1-one is an organic compound with the molecular formula C5H8O2. It features an oxetane ring, a four-membered cyclic ether, attached to an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxetan-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the synthesis can be achieved by the intramolecular etherification of 3-hydroxybutan-2-one under acidic conditions . Another method involves the Paternò–Büchi reaction, where an aldehyde reacts with an alkene in the presence of ultraviolet light to form the oxetane ring .

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of these synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxetan-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 1-(Oxetan-3-yl)ethan-1-one exerts its effects involves interactions with various molecular targets. The oxetane ring’s strain makes it reactive, allowing it to participate in ring-opening reactions that can modify biological molecules or materials. These interactions can affect enzyme activity, protein function, and other cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(Oxetan-3-yl)ethan-1-one is unique due to its combination of the oxetane ring and ethanone group, which imparts specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1-(oxetan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4(6)5-2-7-3-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHMVIUGJYTFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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